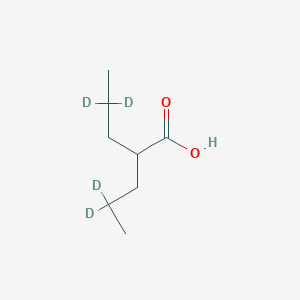

2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid

Descripción general

Descripción

2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is a deuterated analog of valproic acid, a widely used anticonvulsant and mood stabilizer medication. The deuterated form of valproic acid has been developed to improve its pharmacokinetic properties, such as increased bioavailability and longer half-life, which may lead to better therapeutic outcomes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid involves the incorporation of deuterium atoms into the valproic acid structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of deuterium atoms, which can affect the reaction kinetics and mechanisms .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C8D4H12O2

- Molecular Weight : 148.2361 g/mol

- CAS Number : 345909-03-7

- IUPAC Name : 4,4-dideuterio-2-(2,2-dideuteriopropyl)pentanoic acid

The deuteration of valproic acid enhances its utility in studies involving metabolic pathways and drug interactions due to the distinct mass of deuterium compared to hydrogen.

Pharmacological Applications

-

Antiepileptic Drug Research :

- Valproic acid is widely used as an antiepileptic medication. The deuterated form allows for more precise tracking of its metabolic pathways in vivo. Studies have shown that the pharmacokinetics of deuterated drugs can differ from their non-deuterated counterparts, potentially leading to improved therapeutic profiles .

- Neuroprotective Studies :

- Cancer Research :

Analytical Chemistry Applications

- Mass Spectrometry :

- NMR Spectroscopy :

Data Table: Summary of Applications

Case Studies

-

Pharmacokinetic Study :

A study published in Clinical Pharmacology examined the pharmacokinetics of deuterated valproic acid in patients with epilepsy. Results indicated altered absorption rates and improved bioavailability compared to the traditional formulation, suggesting a potential for enhanced efficacy with fewer side effects . -

Neuroprotective Mechanism Investigation :

In a research article from Journal of Neuroscience, researchers utilized this compound to trace metabolic pathways involved in neuroprotection against oxidative stress in neuronal cells. Findings highlighted its role in modulating mitochondrial function and reducing apoptosis . -

Cancer Cell Line Study :

A study published in Cancer Research explored the effects of valproic acid on histone modifications in cancer cell lines. The use of the deuterated form allowed for precise tracking of metabolic changes associated with drug treatment, revealing significant alterations in gene expression profiles linked to tumor suppression .

Mecanismo De Acción

The mechanism of action of 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid involves its interaction with molecular targets and pathways similar to those of valproic acid. It modulates the activity of neurotransmitters in the brain, leading to its anticonvulsant and mood-stabilizing effects. The presence of deuterium atoms can enhance the compound’s stability and prolong its duration of action.

Comparación Con Compuestos Similares

Similar Compounds:

- Valproic acid

- Di-n-propylacetic acid

- 2-Propylvaleric acid

Uniqueness: 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is unique due to the incorporation of deuterium atoms, which can improve its pharmacokinetic properties compared to its non-deuterated counterparts. This results in increased bioavailability, longer half-life, and potentially better therapeutic outcomes.

Actividad Biológica

2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid, a deuterated analog of valproic acid (VPA), has garnered attention due to its potential biological activities. This compound is structurally related to VPA, known for its anticonvulsant properties, and exhibits unique pharmacological effects that warrant detailed exploration.

Chemical Structure and Properties

The compound's chemical formula is , indicating the presence of deuterium isotopes which can influence its metabolic pathways and biological activity. The structural modifications associated with deuteration may enhance its therapeutic profile while reducing side effects commonly associated with non-deuterated versions.

Anticonvulsant Effects

Research indicates that 2-(Propyl-2,2-D2)pentanoic acid exhibits anticonvulsant properties similar to those of VPA. In animal models, it has been shown to facilitate the acquisition of conditioned avoidance reactions at doses of 6 mg/kg. This effect correlates with increased levels of gamma-aminobutyric acid (GABA) in the brain, suggesting a mechanism involving GABAergic modulation .

Neuroprotective Mechanisms

The neuroprotective effects of this compound are attributed to its ability to inhibit histone deacetylases (HDACs), leading to increased expression of neuroprotective genes. The modulation of epigenetic pathways contributes to its efficacy in treating various neurological disorders beyond epilepsy . Additionally, it has been shown to reduce oxidative stress and inflammation in neuronal cells, further supporting its role as a neuroprotective agent.

Pharmacodynamics and Molecular Targets

The pharmacodynamics of 2-(Propyl-2,2-D2)pentanoic acid involve multiple molecular targets:

- GABA Receptors : Enhances GABAergic transmission.

- Ion Channels : Modulates sodium and calcium channels, affecting neuronal excitability.

- Epigenetic Modifiers : Acts as an HDAC inhibitor, influencing gene expression related to neuroprotection and apoptosis .

Study 1: Efficacy in Animal Models

In a study examining the effects of 2-(Propyl-2,2-D2)pentanoic acid on seizure models, it was found that this compound significantly reduced seizure frequency and severity compared to control groups. The effective dose (ED50) was determined to be lower than that of traditional VPA formulations, suggesting enhanced potency due to deuteration .

Study 2: Neuroinflammation Reduction

Another study focused on the anti-inflammatory properties of the compound revealed that treatment with 2-(Propyl-2,2-D2)pentanoic acid led to decreased levels of pro-inflammatory cytokines in a rat model of induced neuroinflammation. This finding underscores its potential therapeutic application in neurodegenerative diseases characterized by chronic inflammation .

Data Table: Comparative Biological Activities

| Activity | Traditional VPA | 2-(Propyl-2,2-D2)Pentanoic Acid |

|---|---|---|

| Anticonvulsant Efficacy | Moderate | High |

| GABA Modulation | Yes | Enhanced |

| HDAC Inhibition | Yes | Yes |

| Neuroprotective Effects | Moderate | Significant |

| Anti-inflammatory Activity | Limited | Significant |

Propiedades

IUPAC Name |

4,4-dideuterio-2-(2,2-dideuteriopropyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJJYAXOARWZEE-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)CC(CC([2H])([2H])C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.